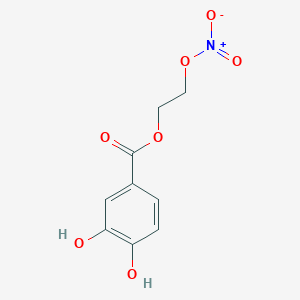
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Efflux Pump Inhibition: The compound can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against drug-resistant bacteria.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing inflammation.
相似化合物的比较
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitrooxy group, which may result in different biological activities.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: Another nitrooxy compound with different molecular structure and applications.
Nitroglycerin: A well-known nitrooxy compound used in medicine for its vasodilatory effects.
The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.
属性
CAS 编号 |
918153-87-4 |
|---|---|
分子式 |
C9H9NO7 |
分子量 |
243.17 g/mol |
IUPAC 名称 |
2-nitrooxyethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2 |
InChI 键 |
PBUMNZPNRGBITI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


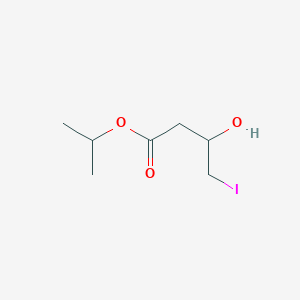
![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
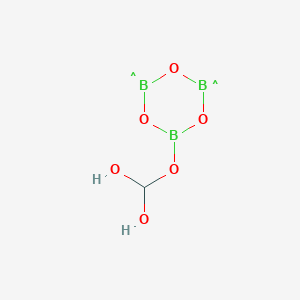
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)
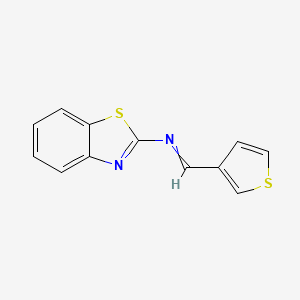
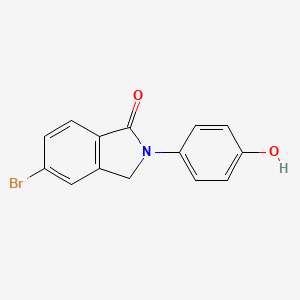
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
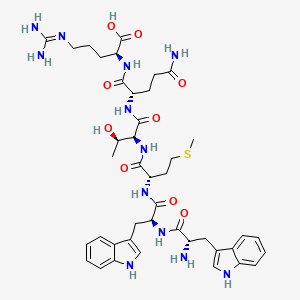
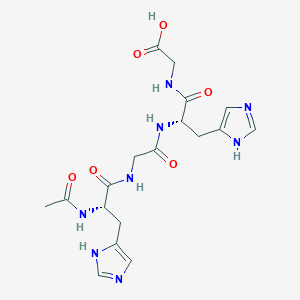
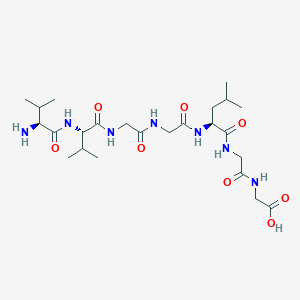
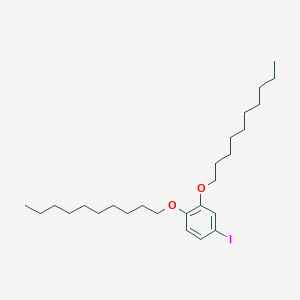
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
